REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:18]2[C:17](=[O:19])[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([CH3:20])[CH:15]=3)[O:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)=[O:4].[Br:21]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[CH3:1][O:2][C:3]([C:5]1[C:18]2[C:17](=[O:19])[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([CH2:20][Br:21])[CH:15]=3)[O:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)=[O:4]
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=CC=2OC3=CC=C(C=C3C(C12)=O)C
|
Name
|
|
Quantity
|
1.44 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
45 mg
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 h
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The white precipitate was filtered out
|
Type
|
CUSTOM
|
Details
|
The solvents were removed
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from EtOAc and hexanes
|
Type
|
CUSTOM
|
Details
|
The crude product (2.05 g) was obtained
|
Type
|
CUSTOM
|
Details
|
further recrystallization
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=CC=2OC3=CC=C(C=C3C(C12)=O)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |